5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid

Catalog No.
S6675841
CAS No.
1261947-91-4
M.F
C12H7F2NO3
M. Wt
251.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid

CAS Number

1261947-91-4

Product Name

5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid

IUPAC Name

5-(2,5-difluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C12H7F2NO3

Molecular Weight

251.18 g/mol

InChI

InChI=1S/C12H7F2NO3/c13-7-1-2-10(14)8(4-7)9-3-6(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18)

InChI Key

BLZBVJOQDQQIRA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C2=CC(=CNC2=O)C(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CNC2=O)C(=O)O)F
5-(2,5-Difluorophenyl)-6-hydroxynicotinic acid, 95%, commonly known as DFN, is a chemical compound that has been studied extensively due to its potential application in various fields of research and industry. It is a derivative of nicotinic acid and belongs to the class of heterocyclic compounds. In this paper, we will explore the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of DFN.
DNF is a chemical compound that has been synthesized and characterized due to its potential applications in various fields of research and industry. The compound has a chemical formula of C13H8F2NO3 and a molecular weight of 271.20 g/mol. It is insoluble in water and has a melting point of 282-284°C. DNF is a derivative of nicotinic acid, also known as vitamin B3, and is included in the class of heterocyclic compounds. It is mainly classified as an organic acid and a heterocyclic aromatic compound.
DFN is a yellow powder with a molecular weight of 271.20 g/mol. It is almost insoluble in water and soluble in organic solvents such as ethanol, acetone, and chloroform. DFN has a melting point of 282-284°C, and its boiling point is not reported in the literature. It has a density of 1.46 g/cm3 and can exist both in the solid and the liquid state.
DFN is synthesized from 2,5-difluorobenzaldehyde and nicotinic acid through the Knoevenagel reaction. The resulting compound is subjected to hydrolysis and acidification to give DFN with a purity of 95%. Analytical methods such as Fourier transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be used to verify the synthesis and purity of DFN.
FT-IR spectroscopy is an analytical method that can be used to identify chemical compounds based on their absorption spectra. NMR spectroscopy is another analytical method used to determine the chemical structure of a compound by analyzing the magnetic resonance of atomic nuclei. Mass spectrometry is an analytical method used to determine the mass-to-charge ratio of ionized molecules. These analytical methods can be used to verify the synthesis and purity of DFN.
DFN has been shown to exhibit several biological properties such as antioxidant, anti-inflammatory, and antitumor activities. Studies have shown that DFN can protect cells from oxidative stress and inflammation. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. However, its exact mechanism of action is not yet fully understood.
The safety of DFN in scientific experiments has been extensively studied, and it has been found to have low toxicity in mice and rats. The lethal dose (LD50) of DFN in mice was found to be greater than 5000 mg/kg. However, further studies are required to determine its safety in humans.
DFN has potential applications in various fields of research and industry. It can be used as an antioxidant in the food industry to prevent oxidative damage to food products. It can also be used as an antitumor agent in the pharmaceutical industry to inhibit the growth of cancer cells. Additionally, DFN can be used as a probe to monitor the electron-transfer process in electrochemical studies.
Currently, research on DFN is focused on its potential applications in various fields of research and industry. Researchers are exploring the use of DFN as an antioxidant, an antitumor agent, and a probe in electrochemical studies. However, further studies are required to determine its safety and efficacy in humans.
DFN has several potential implications in various fields of research and industry. It can be used as an antioxidant in the food industry to prevent oxidative damage to food products. In the pharmaceutical industry, DFN can be used as an antitumor agent to inhibit the growth of cancer cells. Additionally, DFN can be used as a probe to monitor the electron-transfer process in electrochemical studies.
Although DFN has potential applications in various fields of research and industry, there are several limitations to its use. The exact mechanism of action of DFN is not yet fully understood, and further studies are required to elucidate its mechanism of action. Additionally, the safety and efficacy of DFN in humans are not yet fully known. Future studies are required to determine the safety and efficacy of DFN in humans.
1. Further studies are required to elucidate the mechanism of action of DFN.
2. Studies are required to determine the safety and efficacy of DFN in humans.
3. Studies are required to explore the use of DFN as an antioxidant in the food industry.
4. Further studies are required to explore the use of DFN as an antitumor agent in the pharmaceutical industry.
5. Researchers can explore the use of DFN as a probe to monitor the electron-transfer process in electrochemical studies.
6. Further studies are required to evaluate the potential of DFN as a therapeutic agent in treating various diseases.
7. Researchers can explore the use of DFN as a material in the development of new technologies.
8. Further studies are required to determine the potential of DFN as a diagnostic tool in the medical industry.
9. Studies can be conducted to evaluate the effects of DFN on the environment, including its biodegradation and toxicity to aquatic organisms.
10. Researchers can explore the use of DFN in combination with other compounds to enhance its efficacy and safety.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

251.03939941 g/mol

Monoisotopic Mass

251.03939941 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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